SR8993

NOP agonist opioid receptor selectivity EC50

SR8993 is the definitive NOP receptor agonist for studies demanding stringent receptor selectivity and verified CNS exposure. Unlike mixed NOP/μ agonists (Ro64-6198, Ro65-6570) or BBB-limited alternatives (AT-202, AT-312), SR8993 combines >100-fold NOP selectivity with a brain/plasma ratio of 0.55 and a half-life of 4.8 hours. It is the only NOP agonist with replicated, peer-reviewed efficacy in both PTSD fear-consolidation models (Andero et al., 2013) and alcohol use disorder paradigms—including stress- and cue-induced reinstatement (Aziz et al., 2016). By eliminating confounding μ-opioid activity, SR8993 ensures unambiguous target engagement for addiction and fear-memory research.

Molecular Formula C25H37FN4
Molecular Weight 412.5974
CAS No. 1594121-16-0
Cat. No. B610981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR8993
CAS1594121-16-0
SynonymsSR-8993;  SR 8993;  SR8993
Molecular FormulaC25H37FN4
Molecular Weight412.5974
Structural Identifiers
SMILESFC1=CC=C2C(N=C([C@H]3CNCC3)N2C4CCN(CC5CCCCCCC5)CC4)=C1
InChIInChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1
InChIKeyUTSJKSDPSCCJFP-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR8993 (CAS 1594121-16-0): A Selective Nociceptin Receptor (NOP) Agonist for Neuroscience Research


SR8993 (CAS 1594121-16-0) is a potent, highly selective, and brain-penetrant small-molecule agonist of the nociceptin/orphanin FQ (NOP) receptor [1]. It belongs to the benzimidazole chemical class with a molecular formula of C25H37FN4 and a molecular weight of 412.59 g/mol [1]. SR8993 activates the NOP receptor with an EC50 of 8.8 nM and exhibits >100-fold selectivity over classical opioid receptors (μ, κ, δ) [1]. The compound is supplied as a solid powder with a purity exceeding 98% by HPLC and is soluble in DMSO at 10 mM for in vitro and in vivo research applications .

Why Generic NOP Agonists Cannot Substitute for SR8993 in Preclinical Research


Not all NOP receptor agonists are functionally equivalent. Key differentiators among NOP-targeting compounds include receptor selectivity profile, blood-brain barrier (BBB) penetration, and behavioral pharmacology [1]. For instance, earlier NOP agonists such as Ro64-6198 and Ro65-6570 possess high affinity but limited selectivity over μ-opioid receptors, introducing confounding variables in addiction and fear-conditioning studies [1]. Conversely, ultra-selective agonists like AT-202 and AT-312 exhibit poor BBB penetration or fail to attenuate ethanol-seeking behavior in validated rodent models [2]. SR8993 occupies a unique pharmacological niche by combining >100-fold NOP selectivity, robust brain exposure, and validated in vivo efficacy in PTSD-like fear consolidation and alcohol use disorder models [1][2]. Generic substitution without direct comparative data risks experimental failure due to off-target μ-opioid activity or inadequate CNS exposure.

Quantitative Differentiators for SR8993 (CAS 1594121-16-0) Procurement


NOP Receptor Potency and Opioid Selectivity Profile of SR8993

SR8993 activates the NOP receptor with an EC50 of 8.8 nM in functional assays and demonstrates >100-fold selectivity over the closely related μ-, κ-, and δ-opioid receptors [1]. In contrast, the earlier NOP agonist Ro64-6198 exhibits a pKi of 9.41 at NOP but possesses only ~10-fold selectivity over μ-opioid receptors, while the mixed NOP/μ agonist SR-16435 binds NOP with a Ki of 7.49 nM but also binds μ-opioid receptors with a Ki of 2.70 nM, resulting in essentially no functional selectivity . The high selectivity of SR8993 minimizes confounding μ-opioid-mediated effects such as respiratory depression, constipation, and reward liability that plague less selective NOP agonists [2].

NOP agonist opioid receptor selectivity EC50

Blood-Brain Barrier Penetration and CNS Pharmacokinetics of SR8993

SR8993 demonstrates meaningful brain exposure in mice, with a brain/plasma ratio of 0.55 measured 2 hours after intravenous dosing [1]. The compound exhibits an in vivo half-life of 4.8 ± 0.6 hours in mice, supporting once-daily or twice-daily dosing regimens for behavioral studies [1]. This brain penetration profile contrasts with several NOP agonists such as AT-202 and AT-312, which have limited reported CNS exposure and do not reliably alter ethanol drinking or reinstatement behavior in rats [2][3]. The combination of robust brain exposure and moderate half-life makes SR8993 suitable for acute and sub-chronic dosing paradigms in rodent models of psychiatric disorders [1].

brain penetration pharmacokinetics half-life

In Vivo Efficacy of SR8993 in Alcohol Use Disorder (AUD) Rodent Models

In male Wistar rats, SR8993 at 1.0 mg/kg (i.p.) significantly reduced alcohol intake in home-cage limited access drinking paradigms, attenuated operant responding for alcohol, and decreased escalation of alcohol consumption induced by prolonged intermittent access [1]. Importantly, SR8993 potently reversed acute alcohol withdrawal-induced anxiety in the elevated plus-maze (EPM) at 0.75-1.0 mg/kg (p < 0.05 and p < 0.01 vs. vehicle, respectively) [1][2]. SR8993 also blocked both stress-induced (yohimbine) and cue-induced reinstatement of alcohol-seeking behavior [1]. In contrast, the NOP agonist AT-202 (0.3-3 mg/kg) failed to alter binge-like alcohol drinking in the 'drinking in the dark' (DID) model in C57BL/6J mice, and AT-312 did not affect alcohol self-administration or reinstatement [3][4]. The validated efficacy of SR8993 across multiple alcohol-related behaviors in two species (mice and rats) establishes its utility as a reference NOP agonist for AUD research.

alcohol use disorder withdrawal anxiety reinstatement

Fear Memory Consolidation and PTSD-Like Behavior Attenuation by SR8993

SR8993 impairs cued-fear memory consolidation when administered systemically or via direct infusion into the central amygdala (CeA) immediately after fear conditioning in mice [1][2]. Systemic SR8993 (3 mg/kg, i.p.) significantly reduced freezing behavior in a PTSD-like model involving prior immobilization stress (p < 0.05, two-tailed Student's t-test, n = 8 mice per group) [2]. Bilateral intra-CeA infusion of SR8993 (100 ng/side) similarly impaired fear memory consolidation as measured by reduced freezing to the conditioned cue (p < 0.05, n = 6 mice per group) [2]. Notably, SR8993 at 3 mg/kg had no effect on anxiety-like behavior in the elevated plus-maze, shock reactivity, or fear acquisition, indicating a specific effect on memory consolidation rather than non-specific anxiolysis or sedation [3]. In contrast, the selective NOP agonist SCH-221510 (EC50 = 12 nM, Ki = 0.3 nM) has not been evaluated in PTSD-like fear consolidation models, and the ultra-selective NOP agonists under development (e.g., >10,000-fold selectivity) are not yet commercially available [4]. SR8993 remains the only commercially available, peer-reviewed NOP agonist with validated efficacy in PTSD-relevant fear memory paradigms.

PTSD fear memory consolidation amygdala

Differential Effects of SR8993 on Cocaine vs. Alcohol Reward Behaviors

SR8993 (3 or 10 mg/kg, i.p.) failed to disrupt acquisition, expression, extinction, or reinstatement of cocaine conditioned place preference (CPP) in C57BL/6 mice [1]. Specifically, cocaine-conditioned mice treated with vehicle showed robust CPP compared to saline controls (p < 0.001), whereas SR-8993 at 3 or 10 mg/kg had no significant effect on preference scores (p > 0.05 for both doses) [1]. This stands in contrast to the positive control naloxone (5 mg/kg), which significantly reduced CPP (p < 0.05) [1]. Notably, SR8993 did not affect locomotor activity compared to vehicle (distance traveled: 1716 ± 261 cm for SR-8993 vs. 1556 ± 242 cm for vehicle; p > 0.05) [1]. This lack of efficacy on cocaine-related behaviors contrasts sharply with the robust effects of SR8993 on alcohol drinking, withdrawal anxiety, and reinstatement described above [2]. The compound's selective activity profile (effective for alcohol and fear, ineffective for cocaine) makes it a valuable tool for dissecting the role of NOP receptors in different substance use disorders.

cocaine addiction conditioned place preference drug discrimination

Purity and Analytical Characterization for Reproducible Research

SR8993 is supplied with a purity of >98% as determined by high-performance liquid chromatography (HPLC), ensuring batch-to-batch consistency and reproducibility in biological assays . This analytical specification aligns with best practices for tool compound characterization in academic and pharmaceutical research [1]. While purity data for many comparator NOP agonists such as AT-202, AT-312, or SCH-221510 are not uniformly reported by all vendors, the documented purity of SR8993 provides procurement confidence. For in vivo studies, SR8993 is formulated in DMSO and diluted in saline/PEG300/Tween 80, with established solubility and stability parameters . The compound is stored as a solid powder at -20°C for long-term stability and at -80°C in DMSO solution .

compound purity HPLC quality control

Optimal Research Applications for SR8993 (CAS 1594121-16-0) Based on Validated Evidence


PTSD and Fear Memory Consolidation Studies

SR8993 is the preferred NOP agonist for studies investigating the role of the nociceptin system in fear memory consolidation and PTSD-like behavior. As demonstrated in the Andero et al. (2013) study, systemic SR8993 (3 mg/kg) or intra-amygdala infusion impairs cued-fear memory consolidation in mice [1]. This effect is specific to memory consolidation and not due to non-specific anxiolysis or sedation [2]. Researchers modeling PTSD should select SR8993 over less selective or uncharacterized NOP agonists to ensure target engagement specificity and to leverage the established genetic association between the OPRL1 gene and PTSD symptoms in humans [1].

Alcohol Use Disorder and Withdrawal Anxiety Models

For preclinical alcohol use disorder (AUD) research, SR8993 provides a validated pharmacological tool to assess NOP receptor modulation of alcohol consumption, withdrawal anxiety, and relapse-like behavior. Aziz et al. (2016) demonstrated that SR8993 (1.0 mg/kg) reduces home-cage alcohol drinking, operant self-administration, and escalated intake in rats, and potently reverses acute alcohol withdrawal-induced anxiety at 0.75-1.0 mg/kg in the elevated plus-maze [3]. Importantly, SR8993 attenuates both stress- and cue-induced reinstatement of alcohol seeking [3]. Given that alternative NOP agonists (AT-202, AT-312) lack efficacy in alcohol models, SR8993 is the empirically supported choice for AUD target validation [4].

Dissecting NOP vs. Opioid Receptor Contributions in Addiction

SR8993 serves as a critical pharmacological control for distinguishing NOP-mediated effects from classical opioid receptor involvement in addiction research. Unlike mixed NOP/μ agonists such as SR-16435 or buprenorphine, SR8993 exhibits >100-fold selectivity over μ-opioid receptors, minimizing off-target opioid effects [5]. Furthermore, the differential efficacy of SR8993 in alcohol vs. cocaine models (effective in reducing alcohol behaviors but ineffective in cocaine CPP) provides a unique tool for investigating the neurobiological substrates underlying substance-specific reward pathways [6][3]. Researchers should procure SR8993 when the experimental goal is to isolate NOP receptor function without confounding μ-opioid receptor activity.

CNS Target Engagement and Brain Penetration Studies

SR8993 is a suitable probe for studies requiring reliable CNS exposure and target engagement following systemic administration. Pharmacokinetic data in mice confirm a brain/plasma ratio of 0.55 and a half-life of 4.8 hours, supporting behavioral testing windows of several hours post-dosing [5]. This brain penetration profile, combined with the >100-fold NOP selectivity, makes SR8993 appropriate for experiments correlating plasma drug levels with central pharmacodynamic effects. In contrast, several alternative NOP agonists lack published CNS exposure data or show poor brain penetration, limiting their utility for systemic behavioral pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR8993

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.